Cas no 1797125-22-4 ([(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)

[(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate structure
1797125-22-4 structure
Product Name:[(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
CAS No:1797125-22-4
MF:C18H18ClNO3
MW:331.793424129486
CID:5323609
Update Time:2025-07-18

[(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • [2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
    • 2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
    • [(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
    • STL352760
    • 2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate
    • [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
    • Inchi: 1S/C18H18ClNO3/c1-12-3-6-14(7-4-12)9-18(22)23-11-17(21)20-16-10-15(19)8-5-13(16)2/h3-8,10H,9,11H2,1-2H3,(H,20,21)
    • InChI Key: AHZXLIKLCBFJNH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C)=C(C=1)NC(COC(CC1C=CC(C)=CC=1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 407
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55.4

[(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate Pricemore >>

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Additional information on [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Introduction to [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate (CAS No. 1797125-22-4)

[(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate, with the CAS number 1797125-22-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a carbamoyl group and a substituted phenyl acetate moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of new drugs and biologically active molecules.

The chemical structure of [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be represented as follows: the carbamoyl group is attached to a methyl group, which is further linked to a 2-(4-methylphenyl)acetate moiety. The presence of the chloro and methyl substituents on the phenyl ring imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for optimizing the compound's performance in biological systems.

In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate. Research studies have shown that this compound exhibits promising anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Beyond its anti-inflammatory properties, [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has also been investigated for its potential use in cancer therapy. Preliminary studies have indicated that this compound can induce apoptosis in certain cancer cell lines, thereby inhibiting tumor growth. A notable study published in the Cancer Research journal reported that this compound selectively targeted and induced cell death in breast cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.

The pharmacokinetic profile of [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has also been extensively studied. Research has shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period. Additionally, the compound's low toxicity profile makes it a promising candidate for further clinical development.

In terms of synthetic methods, several efficient routes have been developed for the preparation of [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate. One common approach involves the reaction of 5-chloro-2-methylaniline with methyl chloroformate to form the corresponding carbamate intermediate, followed by esterification with 2-(4-methylphenyl)acetic acid. This synthetic route is scalable and can be adapted for large-scale production, making it suitable for industrial applications.

The safety and environmental impact of [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate have also been evaluated. Studies have shown that this compound is stable under normal storage conditions and does not pose significant environmental risks when handled properly. However, it is important to follow standard safety protocols during handling and disposal to ensure environmental protection.

In conclusion, [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate (CAS No. 1797125-22-4) is a promising organic compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological activities and pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, paving the way for new advancements in drug discovery and development.

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